molecular formula C28H20N6Na2O7S2 B12067142 Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate CAS No. 67906-49-4

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

Cat. No.: B12067142
CAS No.: 67906-49-4
M. Wt: 662.6 g/mol
InChI Key: ZLMUIBIOFUPMMK-UHFFFAOYSA-L
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Description

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-acetamidophenylamine and 4-amino-6-sulphonatonaphthylamine. These diazonium salts are then coupled with naphthalene-2-sulphonic acid under controlled pH conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves the use of strong acids and bases to facilitate the diazotization and coupling reactions. The final product is then purified through filtration and recrystallization to obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo dye synthesis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, affecting biological pathways. The sulphonate groups enhance the solubility of the compound in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-((4-acetamidophenyl)azo)benzene-1,3-disulphonate
  • Disodium 6-((4-acetamidophenyl)azo)-2-naphthalenesulphonate
  • Disodium 4-((4-acetamidophenyl)azo)-3-hydroxy-2-naphthalenesulphonate

Uniqueness

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and solubility characteristics. The presence of both acetamido and sulphonate groups enhances its stability and makes it suitable for various industrial applications.

Properties

CAS No.

67906-49-4

Molecular Formula

C28H20N6Na2O7S2

Molecular Weight

662.6 g/mol

IUPAC Name

disodium;5-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-8-aminonaphthalene-2-sulfonate

InChI

InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-27-12-13-28(24-15-20(43(39,40)41)7-9-22(24)27)34-33-26-11-10-25(29)23-14-19(42(36,37)38)6-8-21(23)26;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

ZLMUIBIOFUPMMK-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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